molecular formula C10H11BrFN B6590868 (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine CAS No. 1213896-54-8

(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

Cat. No.: B6590868
CAS No.: 1213896-54-8
M. Wt: 244.10 g/mol
InChI Key: LVFQLBOMQVKLIJ-SNVBAGLBSA-N
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Description

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C10H11BrFN and a molecular weight of 244.10 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropyl group attached to a methanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is unique due to its specific stereochemistry (R-configuration), which can result in different biological activities and interactions compared to its (S)-enantiomer or other similar compounds. This stereochemistry can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

(R)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFQLBOMQVKLIJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=C(C=CC(=C2)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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